Catechol violet

説明

Analytical Applications of Pyrocatechol Violet

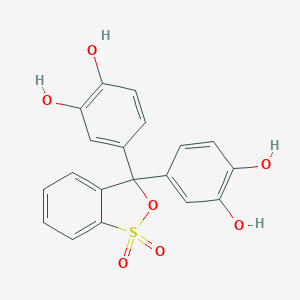

Pyrothis compound (CAS No. 115-41-3) has a molecular formula of C₁₉H₁₄O₇S and a molecular weight of 386.38 g/mol. This sulfonephthalein dye exhibits both pH indicator properties and metal-chelating capabilities, making it valuable across various analytical chemistry applications. Before delving into specific applications, it's important to understand its fundamental properties:

Metal Ion Detection and Quantification

Pyrothis compound has emerged as a significant reagent in analytical chemistry due to its ability to form colored complexes with various metal ions. This property makes it particularly valuable for detection and quantitative determination of metals in diverse sample matrices.

Complexometric Titration for Transition Metals

Pyrothis compound functions as an effective complexometric indicator by forming stable colored complexes with numerous metal ions. The metal-PV complexes typically display bluish-violet coloration, providing a clear visual endpoint in titration procedures.

The mechanism of PV in complexometric titrations, particularly EDTA titrations, involves a color change when the metal-indicator complex dissociates. For instance, in copper ion titrations with EDTA, PV initially forms a colored complex with copper. As EDTA is added during titration, it competes for the metal ions due to its stronger binding affinity. At the endpoint, when sufficient EDTA has been added to bind all "unbound" copper ions, additional EDTA displaces PV from the copper complex, resulting in a distinct color change to green (the color of free, uncomplexed PV).

A typical procedure for EDTA titration using Pyrothis compound as an indicator might involve:

- Addition of a known excess of EDTA to the unknown metal ion solution

- Adjustment of pH with a suitable buffer

- Back-titration of excess chelate with a standard metal ion solution (e.g., Al³⁺)

The optimal pH range for such titrations varies depending on the metal being analyzed, but for many applications, a buffer in the pH 6-7 range is preferable as it provides a distinct color change from yellow to blue, which is easier to observe than violet to blue transitions that occur at higher pH values.

Pyrothis compound has demonstrated particular utility in the complexometric determination of metals including aluminum, bismuth, and zinc. The stability of these metal-PV complexes can be influenced by pH, with stability generally improving at neutral pH values. Under alkaline conditions, PV may exhibit decreased stability.

Immobilized Chelating Resins for Heavy Metal Preconcentration

One of the most significant analytical advances involving Pyrothis compound has been the development of immobilized PV on solid supports to create chelating resins for metal ion preconcentration and separation.

A noteworthy example is the preparation of a chelating resin by immobilizing Pyrothis compound on Amberlite XAD-4 polymeric matrix. This resin has been characterized through elemental analysis, infrared (IR) spectra, and textural analysis (BET), and has proven effective for the preconcentration of Zn(II) prior to determination by flame atomic absorption spectrometry (AAS).

The optimization parameters for metal extraction using this resin include:

| Parameter | Optimal Condition | Recovery Rate |

|---|---|---|

| pH | 5.0-5.5 | 98-99% |

| Contact Time | 40 minutes | - |

| Phase Exchange Kinetics | Equilibrium reached in 40 min | - |

Similar chelating resins have been synthesized by modifying aminated macroporous poly(vinyl chloride) resin with Pyrothis compound. These modified resins have demonstrated excellent capabilities for adsorbing traces of Ti(IV), Zr(IV), and Ga(III) at pH values between 2.0 and 6.0.

The application of these PV-modified resins extends to the separation and preconcentration of trace amounts of gallium, titanium, and zirconium prior to their determination by Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). After matrix separation using these collectors, the determination of titanium and zirconium in real samples such as steel and geochemical materials has yielded satisfactory results.

Another application involves using Pyrothis compound to modify alumina surfaces, creating novel sorbents for concentrating copper ions through sorption mechanisms.

Tin(IV) Spectrophotometric Determination

Pyrothis compound has been developed into a sensitive and selective method for the spectrophotometric determination of tin, particularly in copper-based alloys. This application is especially valuable because it allows for tin determination without separation procedures, even in the presence of large amounts of copper.

The key features of this methodology include:

- Use of HEDTA (N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid) as a masking agent to prevent interference from copper

- Addition of cetyltrimethylammonium bromide (CTAB) and Tween-20 to enhance system stability

- Formation of a red-colored complex between Pyrothis compound and quadrivalent tin (Sn(IV)) at pH 2.5

- No complex formation with bivalent tin (Sn(II))

The method can be applied directly to acidic solutions of Sn(IV) in the range of 2.0-60.0 μg with a final volume of 50 ml. The procedure involves adjusting the pH to 2.0 ± 0.2 using a glycine buffer and measuring the absorbance at 660 nm after 30 minutes.

Regarding selectivity, the method demonstrates excellent tolerance for numerous potential interferents:

| Metal Ion | Tolerance Level |

|---|---|

| Al(III), Cd(II), Co(II), Mg(II), Ca(II), Mn(II), Ni(II), Pb(II) | Up to 500 mg |

| Cu(II) | Up to 20,000 μg |

| NaCl | Up to 400 μg |

| Fe(III) | Up to 100 μg (with ascorbic acid masking) |

However, Bi(III), Sb(V), Ti(IV), Mo(VI), EDTA, tartrate, citrate, and iodide do interfere with the determination.

Validation of this method through analysis of several copper-based alloys has demonstrated accurate and precise results when compared with certified values, confirming its reliability for practical applications.

特性

IUPAC Name |

4-[3-(3,4-dihydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7S/c20-14-7-5-11(9-16(14)22)19(12-6-8-15(21)17(23)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,20-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRCKIRSVQAAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059429 | |

| Record name | 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Pyrocatechol violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

115-41-3 | |

| Record name | Pyrocatechol violet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrocatechol Violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrocatechol violet | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Catechol violet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[3-(3,4-dihydroxyphenyl)-1,1-dioxobenzo[c]oxathiol-3-yl]benzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the phenolic hydroxyl groups on the electrophilic sulfur atom of the anhydride, forming a sulfonic acid intermediate. Subsequent cyclization yields the phthalein structure. The stoichiometric ratio of pyrocatechol to o-sulfobenzoic anhydride is critical, typically maintained at 1:1 to avoid side products.

Procedural Overview

While detailed experimental steps are not explicitly provided in the cited literature, the general protocol involves:

-

Dissolving pyrocatechol in an aprotic solvent (e.g., toluene or xylene).

-

Adding o-sulfobenzoic anhydride gradually under reflux.

-

Maintaining the reaction at 100–120°C for 4–6 hours.

-

Quenching with glacial acetic acid to adjust acidity (pH ~2–3).

-

Isolating the product via filtration after cooling and washing with ether.

The final product is a dark green powder soluble in water and alcohols but insoluble in nonpolar solvents.

Alternative Method Using o-Methylbenzenesulfonic Anhydride

A patented method (CN103387563A) describes an optimized synthesis using o-methylbenzenesulfonic anhydride, offering advantages in raw material availability and reaction efficiency.

Experimental Protocol

Reagents :

-

Pyrocatechol: 1,100 g

-

o-Methylbenzenesulfonic anhydride: 900 g

-

Toluene: 3,000 mL

-

Glacial acetic acid: for pH adjustment

-

Diethyl ether: for washing

Steps :

-

Dissolution : Pyrocatechol is dissolved in toluene under mechanical stirring.

-

Anhydride Addition : Dried, crushed o-methylbenzenesulfonic anhydride is mixed into the solution.

-

Reflux : The mixture is heated to 95–105°C and refluxed for 5 hours.

-

Acidity Adjustment : Glacial acetic acid is added until the reaction solution turns yellow (pH ~2.5–3.0).

-

Isolation : After cooling, ether is added to precipitate the product. The mixture is filtered, and the residue is dried at 50°C.

Key Parameters :

-

Weight Ratio : Pyrocatechol to anhydride = 1.22:1.

-

Yield : ~85–90% (estimated from stoichiometric excess).

Advantages Over Traditional Method

-

Shorter Reaction Time : 5 hours vs. 6–8 hours in traditional methods.

-

Easier Purification : Ether washing effectively removes unreacted toluene and byproducts.

Comparative Analysis of Preparation Methods

Critical Evaluation

-

Reagent Accessibility : o-Methylbenzenesulfonic anhydride is more commercially available than o-sulfobenzoic anhydride, reducing synthesis costs.

-

Reaction Efficiency : The patented method achieves higher yields due to controlled stoichiometry (1.22:1 weight ratio) and optimized reflux conditions.

-

Environmental Impact : Ether, used in the patented method, poses higher flammability risks compared to ethanol in traditional approaches.

科学的研究の応用

Analytical Chemistry

Colorimetric Assays

Pyrocatechol violet is extensively used as a colorimetric reagent for the determination of metal ions. It forms colored complexes with cations such as cadmium(II) and copper(II), allowing for quantitative analysis via spectrophotometry. For instance, a study demonstrated the formation of a cadmium(II)-pyrothis compound complex, providing insights into its molar absorptivity and dissociation constants .

| Metal Ion | Complex Color | Detection Limit |

|---|---|---|

| Cadmium(II) | Blue-green | 0.0000333 M |

| Copper(II) | Purple | 20 μM |

Electrochemical Applications

Recent advancements have highlighted the use of pyrothis compound in electrochemical sensors. A modified graphite pencil electrode utilizing pyrothis compound was developed for the electrocatalytic oxidation of sulfide ions. This method exhibited a linear detection range from 0.25 to 250 μM with a detection limit of 0.07 μM .

Environmental Monitoring

Detection of Glyphosate

A notable application of pyrothis compound is in the development of test kits for environmental monitoring, specifically for detecting glyphosate residues in water. A copper(II)-pyrothis compound complex was employed in a kit that allowed for the visual detection of glyphosate at concentrations as low as 2.66 μM . This highlights its potential use in agricultural and environmental safety assessments.

Biomedical Applications

Protein Determination

In biomedical research, pyrothis compound is utilized in assays to determine protein concentrations through metal complexation methods. A patented method outlines the use of pyrothis compound-metal complexes for quantifying protein levels, demonstrating its relevance in clinical diagnostics . The assay provides a reliable means to measure protein concentrations in various biological samples.

Hydrogel Applications

Recent studies have explored the incorporation of pyrothis compound into hydrogel systems for controlled drug delivery. The dye's chemical stability across different pH levels enhances the performance of these hydrogels in pharmaceutical applications . This application underscores the versatility of pyrothis compound beyond traditional analytical uses.

Case Studies

- Electrochemical Detection of Sulfide Ions

-

Glyphosate Detection Kit Development

- Objective: To create a simple test kit for glyphosate detection.

- Method: Combination of copper(II) ions with pyrothis compound on solid supports.

- Results: Enabled visual detection and smartphone quantification with low limits of detection, demonstrating practical applicability in environmental monitoring .

作用機序

Pyrocatechol violet exerts its effects primarily through chelation of metal ions. The formation of metal-pyrothis compound complexes changes the solution’s absorption spectrum, which is the basis for its use as a complexometric indicator. The mechanism involves the interaction of the dye with metal ions, leading to a color change that can be measured spectrophotometrically .

類似化合物との比較

Alizarin

Structural Differences: Alizarin (1,2-dihydroxyanthraquinone) is an anthraquinone derivative, whereas PCV is a sulfonated triphenylmethane dye. Functional Comparison:

- Alizarin forms complexes with Al³⁺, Fe³⁺, and Ca²⁺ but lacks the sulfonate groups of PCV, reducing its solubility in aqueous media .

- In DSSCs, alizarin exhibits lower photocurrent efficiency (0.5–1.2 mA/cm²) compared to PCV (1.8–2.3 mA/cm²) due to weaker light absorption and charge transfer properties .

Eriochrome Cyanine R (ECR)

Structural Similarities : Both PCV and ECR are triphenylmethane dyes with sulfonate groups.

Analytical Performance :

- For amitriptyline determination, PCV demonstrates higher sensitivity (detection range: 1.5–15.0 µg/mL) than ECR (8.0–80.0 µg/mL) due to stronger ion-pair formation with cationic drugs .

- PCV forms ternary complexes with Fe³⁺ and chlorpromazine (Fe:PCV:CPZ = 1:3:4), enabling iron detection at 1.6 ppm, while ECR lacks similar versatility .

Functional Comparison in Metal Chelation

Copper Chelation

PCV is a benchmark reagent for assessing copper-binding agents. Key comparisons include:

PCV’s absorbance at 632 nm decreases proportionally with competitor chelators, making it ideal for quantifying inhibitory activity .

Molybdenum(VI) and Lead(II) Detection

- Molybdenum(VI): PCV forms a stable complex with Mo(VI) in the presence of cetyltrimethylammonium (CTMA), achieving a preconcentration factor of 67, outperforming non-sulfonated dyes .

- Lead(II) : PCV with cationic surfactants detects Pb²⁺ at 322 nm, offering a detection limit of 0.1 ppm, comparable to differential pulse polarography methods .

Glyphosate Detection

PCV’s Cu²⁺ complex enables glyphosate detection via competitive binding. The GlyPKit detects 20 µM glyphosate visually and 2.66 µM (450 µg/L) via smartphone analysis, surpassing antibody-based kits in cost and simplicity .

Antiplatelet Activity

Among phenolic compounds, PCV shows moderate antiplatelet effects compared to 4-methylcatechol, which inhibits platelet aggregation via calcium interaction .

Dye-Sensitized Solar Cells (DSSCs)

| Dye | Absorbance Max (nm) | Photocurrent (mA/cm²) |

|---|---|---|

| Pyrothis compound | 450–500 | 1.8–2.3 |

| Phenylfluorone | 480–520 | 2.5–3.0 |

| Alizarin | 430–470 | 0.5–1.2 |

PCV’s performance is attributed to its balanced HOMO-LUMO alignment and sulfonate-enhanced charge transfer, though phenylfluorone remains superior .

Advantages and Limitations

Advantages :

生物活性

Pyrocatechol violet (PCV) is a synthetic organic compound widely used in various biological and analytical applications due to its unique chemical properties. This article delves into the biological activity of pyrothis compound, highlighting its mechanisms of action, applications, and relevant research findings.

Pyrothis compound is a phenolic compound that exhibits a strong affinity for metal ions, particularly lanthanides, which enhances its utility in various detection methods. The compound's structure allows it to participate in redox reactions, making it effective in catalyzing oxidation processes. The presence of hydroxyl groups on the benzene ring facilitates electron transfer, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉N₃O₃S |

| Molecular Weight | 253.26 g/mol |

| Solubility | Soluble in water |

| pH Stability | Stable at pH 4-9 |

Biological Applications

- Antibacterial Activity : Recent studies have demonstrated that PCV exhibits significant antibacterial properties. It has been utilized in the detection of bacterial spores through colorimetric methods. For instance, a study indicated that PCV complexes with lanthanide ions could effectively immobilize and detect bacterial spores, showcasing its potential as a biosensor for biothreats .

- Electrochemical Applications : PCV has been investigated for its electrocatalytic properties. Research shows that when electrodeposited on modified electrodes, it can enhance the oxidation of biomolecules such as dihydronicotinamide adenine dinucleotide (NADH), demonstrating its potential in biosensing applications .

- Spectrophotometric Methods : PCV is frequently employed as a chromogenic reagent in spectrophotometric assays for the quantitative determination of various compounds, including beta-lactam antibiotics. Its ability to form colored complexes with these drugs allows for sensitive detection and quantification .

Case Study 1: Detection of Bacterial Spores

A study involving the use of erbium-pyrothis compound complexes showed promising results in detecting bacterial spores of biothreat importance. The method achieved a limit of detection as low as 60 µM for dipicolinic acid (DPA), a chemical marker for bacterial spores, demonstrating the effectiveness of PCV in rapid onsite detection methods .

Case Study 2: Clinical Implications in Protein Measurement

Another significant application of pyrothis compound lies in clinical diagnostics. However, research has highlighted limitations when using PCV-based assays for urinary protein measurement, indicating that results can be inflated in dilute urine samples. This emphasizes the need for standardization and quality improvement in laboratory practices .

Research Findings

- Oxidation Mechanism : Studies have shown that calcium ions can enhance the oxidation rate of catechols like pyrocatechol by facilitating electron transport to dioxygen, leading to the formation of reactive oxygen species (ROS). This mechanism suggests potential roles for PCV in oxidative stress-related studies .

- Environmental Monitoring : PCV has also been explored as a tool for monitoring indoor air pollution due to its sensitivity to specific environmental conditions, further expanding its applicability beyond traditional laboratory settings .

化学反応の分析

Redox Reactions

One of the primary types of reactions involving pyrocatechol violet is its oxidation-reduction (redox) reaction. A notable study investigated the kinetics and mechanism of the oxidation of pyrothis compound by chlorite ions in an acidic medium. The findings indicated:

Acid-Base Reactions

Pyrothis compound also participates in acid-base reactions, particularly through complexation at interfaces such as boehmite-water systems. Research has shown that:

-

Complex Formation : Pyrothis compound can form complexes with aluminum hydroxide at varying pH levels, demonstrating both inner-sphere and outer-sphere complexation behaviors.

-

Equilibrium Constants : The acid/base equilibria can be described by specific constants, such as and , which indicate the strength of these interactions .

Electrocatalytic Reactions

In recent studies, pyrothis compound has been explored as an electrocatalyst for various reactions, including the oxidation of sulfide ions:

-

Electrode Modification : When immobilized on graphite electrodes, pyrothis compound enhances the electrochemical activity due to its redox properties.

-

Applications : This modification has implications for developing sensors and other electrochemical devices due to the increased surface area and active sites available for catalytic reactions .

Reaction Kinetics Data

The following table summarizes key kinetic parameters observed during the oxidation of pyrothis compound by chlorite ions:

Acid-Base Equilibrium Constants

The following table presents equilibrium constants related to acid-base reactions involving pyrothis compound:

| Reaction | Equilibrium Constant (log β) |

|---|---|

| 7.46 | |

| -9.87 |

Q & A

Q. How does pyrocatechol violet function as an electrochemical sensor modifier, and what parameters optimize its performance?

PCV’s catechol and sulfonic acid groups enable strong adsorption onto electrode surfaces (e.g., graphite pencil electrodes), enhancing electrocatalytic activity. Optimal modification involves immersing electrodes in 0.01 M PCV solution for 15 minutes, yielding a 50-fold increase in sensitivity for sulfide detection compared to bare electrodes . Key parameters include pH (9.0 BRBS buffer), flow rate (2.0 mL/min), and working potential (+100 mV) to maximize peak current and minimize overpotential .

Q. What factors influence PCV’s selectivity in colorimetric assays for metal ions or biomolecules?

PCV forms stable complexes with metal ions (e.g., Sn⁴+, Al³+) and biomolecules (e.g., dopamine) via its catechol and sulfonate groups. Selectivity depends on pH, ionic strength, and competing ligands. For example, Sn⁴+-PCV complexes detect dopamine selectively at neutral pH due to competitive binding . Interference from Fe³+ or Cu²+ can be mitigated using masking agents like fluoride or citrate .

Q. How does pH affect PCV’s role as a pH-sensitive indicator?

PCV exhibits a distinct color transition (yellow to purple) between pH 5.2 and 6.8, attributed to deprotonation of its hydroxyl groups. This property is critical in titrimetric assays, where pH adjustments ensure accurate endpoint detection .

Advanced Research Questions

Q. What mechanistic insights explain PCV’s electrocatalytic activity in sulfide oxidation?

PCV-modified electrodes follow an Electrochemical-Chemical-Electrochemical (ECE) mechanism:

- Step 1 : PCV’s catechol groups oxidize to quinone on the electrode surface.

- Step 2 : Sulfide (HS⁻) undergoes nucleophilic addition to the quinone, forming a reduced adduct.

- Step 3 : The adduct is reoxidized, regenerating the active quinone and amplifying the anodic current . Spectroscopic data (DRIFT) confirms surface complexation resembling Al³+-catechol interactions .

Q. How do detection limits and linear ranges of PCV-based methods compare across electrochemical, spectrophotometric, and electrochemiluminescence (ECL) platforms?

Q. What strategies address contradictions in PCV’s reported stability and interference in complex matrices?

Discrepancies arise from matrix effects (e.g., organic matter in wastewater). Pre-treatment steps (e.g., filtration, chelation) and method validation via spike-recovery tests (e.g., 95–105% recovery in seawater ) improve reliability. Surface modification of PCV with graphene enhances stability by preventing aggregation .

Q. How can PCV-based sensors be tailored for multiplexed detection in environmental or biological systems?

Integrating PCV with nanomaterials (e.g., graphene, quantum dots) improves signal amplification and multi-analyte discrimination. For example, CdTe QDs in ECL systems enable simultaneous detection of catechol derivatives and sulfide by tuning excitation wavelengths .

Methodological Considerations

Q. What statistical tools validate the reproducibility of PCV-based assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。